Home > Products > Screening Compounds P78834 > 6-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine
6-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine - 1016745-58-6

6-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine

Catalog Number: EVT-3209425
CAS Number: 1016745-58-6
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine is a heterocyclic organic compound containing a pyridine ring substituted with an amine group at position 3 and a tetrahydro-2H-pyran-2-ylmethoxy group at position 6. Compounds containing similar structural features have been explored in various research areas, suggesting its potential utility as a building block for the synthesis of more complex molecules with biological activities. [, , ]

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide)

Compound Description: Venetoclax N-oxide (VNO) is an oxidative impurity of the BCL-2 inhibitor Venetoclax. It is formed during oxidative stress degradation of Venetoclax and has been synthesized to serve as a reference standard in drug manufacturing []. VNO undergoes [, ] Meisenheimer rearrangement to form Venetoclax hydroxylamine impurity (VHA) [].

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity)

Compound Description: Venetoclax hydroxylamine impurity (VHA) is another oxidative impurity of the drug Venetoclax, formed via Meisenheimer rearrangement of Venetoclax N-oxide []. Like VNO, VHA is also used as a reference standard in the manufacturing of Venetoclax [].

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (Metabolite M30 of Venetoclax)

Compound Description: M30 is a major nitro reduction metabolite of Venetoclax, primarily formed by gut bacteria []. It is a significant metabolite found in human feces after Venetoclax administration [].

4-[(10aR,11aS)-7-(4-Chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (Metabolite M27 of Venetoclax)

Compound Description: M27 is another major metabolite of Venetoclax, primarily formed by CYP3A4-mediated oxidation of the dimethyl cyclohexenyl moiety followed by cyclization []. It is considered a disproportionate human metabolite, meaning its concentration in human plasma is significantly higher than in preclinical species used for safety testing [].

(2R)-2,5-dioxopyrrolidin-1-yl-2,5,7,8-tetramethyl-6-(tetrahydro-2H-pyran-2-yloxy)chroman-2-carboxylate (NPCA)

Compound Description: NPCA is a derivatization reagent used in high-performance liquid chromatography (HPLC) with electrochemical detection for analyzing primary amines, such as neuroactive monoamines and their metabolites [, ]. It reacts with primary amines to yield α-CA (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) derivatives that exhibit enhanced electrochemical responses, improving their detectability [, ].

N-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide

Compound Description: This compound serves as a starting material for the synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones []. It undergoes recyclization in the presence of primary amines and acidic ethanol to form dihydropyrrolone derivatives, which can be further transformed into the target pyrrolo[3,4-b]pyridin-5-ones [].

Overview

6-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine is a chemical compound with the molecular formula C₁₁H₁₆N₂O₂. It is classified as a derivative of pyridine, a basic heterocyclic organic compound. This compound features a tetrahydropyran group linked to the pyridine ring through a methoxy group, which imparts unique chemical properties and reactivity, making it valuable for various scientific research applications. Its chemical structure allows for interactions with biological targets, contributing to its potential uses in medicinal chemistry and materials science.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine typically involves several key steps:

  1. Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis. These methods involve the reaction of suitable precursors under controlled conditions to yield the pyridine framework.
  2. Attachment of the Tetrahydropyran Group: The tetrahydropyran moiety is introduced via a nucleophilic substitution reaction. This step often requires careful selection of reagents and conditions to ensure successful incorporation without unwanted side reactions.
  3. Industrial Production Methods: For large-scale synthesis, optimized reaction conditions are essential to achieve high yield and purity. Techniques such as continuous flow reactors and automated synthesis equipment are commonly employed to maintain consistent reaction parameters and enhance efficiency.
Molecular Structure Analysis

Structure and Data

The molecular structure of 6-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine can be represented as follows:

C11H16N2O2\text{C}_{11}\text{H}_{16}\text{N}_2\text{O}_2

This structure consists of a pyridine ring (a six-membered aromatic ring containing one nitrogen atom) attached to a tetrahydropyran group (a six-membered ring containing one oxygen atom) via a methoxy linkage. The presence of both functional groups contributes to its distinct chemical behavior.

Structural Characteristics

The compound's unique structural features include:

  • A nitrogen atom in the pyridine ring that can participate in various chemical reactions.
  • The tetrahydropyran group, which influences solubility and reactivity.
  • A methoxy group that enhances lipophilicity, potentially aiding in biological interactions.
Chemical Reactions Analysis

Reactions and Technical Details

6-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine undergoes several types of chemical reactions:

  1. Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxide derivatives.
  2. Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, resulting in tetrahydropyridine derivatives.
  3. Substitution: Nucleophilic substitution reactions can occur at positions ortho and para to the nitrogen atom on the pyridine ring, allowing for the introduction of various substituents depending on the nucleophile used.

Common Reagents and Conditions

The following reagents are commonly utilized in these reactions:

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Mechanism of Action

Process and Data

The mechanism of action for 6-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine involves its interaction with specific molecular targets within biological systems. As a ligand, it can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction may lead to alterations in cellular functions, potentially providing therapeutic benefits in drug development.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 6-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine include:

  • Molecular weight: Approximately 200.26 g/mol.
  • Appearance: Typically appears as a solid or crystalline substance.

Chemical Properties

Chemical properties relevant to this compound include:

  • Solubility: The presence of both polar (methoxy) and nonpolar (tetrahydropyran) groups suggests moderate solubility in organic solvents.
  • Stability: The compound is expected to be stable under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions.

These properties make it suitable for various applications in research settings.

Applications

Scientific Uses

6-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine has several potential applications in scientific research:

  1. Medicinal Chemistry: Its ability to interact with biological targets makes it a candidate for drug development, particularly in creating new therapeutic agents.
  2. Materials Science: The unique structural features may allow for its use in synthesizing novel materials with specific properties.
  3. Catalysis: Research has indicated that compounds with similar structures may exhibit catalytic activity, making this compound a potential candidate for further exploration in catalytic processes .
Heterocyclic System Foundations and Nomenclature Conventions

Pyridine-Tetrahydropyran Hybrid Architectures in Contemporary Drug Discovery

The 6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine scaffold exemplifies a growing class of ether-linked bicyclic structures with significant pharmacological potential. The pyridine-3-amine moiety serves as a versatile hydrogen-bonding motif, capable of acting as both a donor and acceptor, facilitating interactions with biological targets such as kinases, GPCRs, and epigenetic regulators. Concurrently, the tetrahydropyran ring introduces stereochemical complexity and modulates lipophilicity patterns. This stereoelectronic synergy enables selective target modulation, as evidenced by the incorporation of similar THP-pyridine hybrids in patented mTOR inhibitors for cancer therapy and compounds targeting neurodegenerative disorders like Huntington’s disease [5] [7].

The synthetic versatility of this scaffold is equally notable. The oxygen bridge allows for regioselective functionalization at multiple sites: the THP ring can be diversified at C-3 or C-4 positions, while the pyridine nitrogen or C-2/C-4 positions offer additional vectors for structure-activity relationship (SAR) exploration. This adaptability has led to derivatives with varied pharmacological profiles, including kinase inhibition and neurotransmitter modulation [9].

Table 1: Structural and Functional Comparison of Related Pyridine-THP Hybrid Compounds

Compound NameMolecular FormulaCAS No.Key Structural FeaturesPharmacological Relevance
6-((Tetrahydro-2H-pyran-3-yl)methoxy)pyridin-3-amineC₁₁H₁₆N₂O₂1710293-37-0Ether linkage at C-3 of THPIntermediate in kinase inhibitor synthesis
6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amineC₁₀H₁₄N₂O1373148-09-4Direct C-C bond at C-4 of THPNot reported
6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amineC₁₀H₁₄N₂O₂CID 51063694Ether linkage via THP oxygenPatent-protected scaffold [4]
5-(Tetrahydro-2H-pyran-2-yl)pyridin-3-amineC₁₀H₁₄N₂OCID 115015211Direct C-C bond at C-2 of THPUnexplored therapeutic potential

IUPAC Terminology and Systematic Naming Approaches for Complex Ether-Linked Pyridine Derivatives

The systematic naming of 6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine follows strict IUPAC substitutive nomenclature rules. The parent heterocycle is a pyridine-3-amine, with the amine group defining the lowest locant (position 3). The substituent at position 6 is an ether chain: "(tetrahydro-2H-pyran-2-yl)methoxy". Breaking this down:

  • "Tetrahydro-2H-pyran" designates a six-membered cyclic ether with two hydrogen atoms at position 2, emphasizing saturation.
  • "2-yl" specifies attachment at the C-2 position of the THP ring.
  • "Methoxy" denotes the -OCH₃ unit, modified by the "tetrahydro-2H-pyran-2-yl" group replacing the methyl hydrogen [1] [3].

Thus, the full name 6-[(oxan-2-yl)methoxy]pyridin-3-amine (using 'oxane' for tetrahydropyran) is also acceptable but less common in chemical databases. The molecular formula C₁₁H₁₆N₂O₂ (MW = 208.26 g/mol) is confirmed by multiple sources, with the SMILES string NC1=CC=C(OCC2COCCC2)N=C1 providing a linear notation of the structure [1] [3]. Key identifiers include:

  • CAS Registry Number: 1710293-37-0
  • PubChem CID: 51063695
  • InChIKey: Not fully reported in search results, but derivable from structural data

The naming distinguishes it from isomeric structures like 6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine (attachment at THP C-4) or non-ether variants such as 5-(tetrahydro-2H-pyran-2-yl)pyridin-3-amine (direct C-C bond) [8] [4].

Historical Development of Oxygen-Bridged Bicyclic Scaffolds in Medicinal Chemistry

The strategic incorporation of tetrahydropyran rings into drug scaffolds emerged prominently in the 1990s, driven by the need for metabolically stable bioisosteres for furanose sugars and phenyl ethers. Early examples focused on THP as a saturated surrogate for tetrahydropyranyl (THP) protecting groups in carbohydrate chemistry. However, the discovery that THP conferred improved pharmacokinetic properties—such as enhanced metabolic stability against cytochrome P450 enzymes and increased membrane permeability—spurred its adoption in rational drug design [9].

The specific ether-linked pyridine-THP hybrid appeared in patent literature by the early 2010s. A pivotal advancement was the development of efficient synthetic routes to THP-containing building blocks, enabling the systematic exploration of this chemical space. For instance, Sigma-Aldrich catalog listings for "tetrahydro-2H-pyran-3-amine" (CAS not specified) and "tetrahydro-2H-pyran-4-carboxylic acid" (CAS 110238-91-0) became commercially available during this period, facilitating drug discovery efforts .

Table 2: Historical Milestones in THP-Pyridine Hybrid Development

Time PeriodKey AdvancementImpact on Scaffold Development
1980s–1990sTHP as carbohydrate mimetics and protecting groupsEstablished synthetic accessibility of THP derivatives
Early 2000sTHP in protease inhibitors (e.g., HCV NS5A inhibitors)Validated THP's role in enhancing pharmacokinetic profiles
2010–2015Commercial availability of THP building blocksEnabled SAR exploration of pyridine-THP ether hybrids
2015–PresentInclusion in kinase inhibitor patents (e.g., US11858941B2)Demonstrated therapeutic relevance in CNS and oncology targets

Recent innovations are exemplified by patents like US11858941B2 ("Heterocyclic and Heteroaryl Compounds for Treating Huntington's Disease"), which claims bicyclic heteroaryl systems including pyridine-THP hybrids as modulators of neurodegenerative pathways [5]. Similarly, WO2019115640A1 leverages morpholine-pyridine cores (structurally analogous to THP-pyridines) for mTOR inhibition, underscoring the scaffold's versatility in addressing diverse therapeutic targets [7]. The integration of these architectures into high-throughput screening libraries confirms their established role in modern medicinal chemistry.

Properties

CAS Number

1016745-58-6

Product Name

6-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine

IUPAC Name

6-(oxan-2-ylmethoxy)pyridin-3-amine

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C11H16N2O2/c12-9-4-5-11(13-7-9)15-8-10-3-1-2-6-14-10/h4-5,7,10H,1-3,6,8,12H2

InChI Key

LPFMVGABHFZDMY-UHFFFAOYSA-N

SMILES

C1CCOC(C1)COC2=NC=C(C=C2)N

Canonical SMILES

C1CCOC(C1)COC2=NC=C(C=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.